
2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a thiazole ring, a pyridine ring, an amine group, an acetamide group, and a trifluoromethoxy group. These groups could potentially influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .科学的研究の応用
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of novel compounds with antimicrobial properties. For instance, compounds with a thiazole moiety have been synthesized and shown to display good antimicrobial activity (Asmaa M. Fahim, Eman H. I. Ismael, 2019). These studies often explore the structural basis for the biological activity, aiming to identify potent antimicrobial agents.
Structure-Activity Relationships
Investigations into the structure-activity relationships of compounds, particularly those targeting specific pathways like PI3K/mTOR, have been conducted to improve metabolic stability and enhance efficacy (Markian M Stec et al., 2011). Such studies are crucial for drug development, providing insights into how structural changes in molecules can affect their biological activity and pharmacokinetics.
Anticancer Activity
Several studies have synthesized and evaluated the anticancer activities of compounds containing thiazole and related moieties. For example, novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were found to show potent antiproliferative activity against certain cancer cell lines (Zhilin Wu et al., 2017). These findings are significant for the development of new therapeutic agents against cancer.
Photophysical Properties
The photophysical properties of related compounds, such as those involving hydrogen bonding with the N-(benzo[d]thiazol-2-yl) acetamide structure, have been explored. These studies shed light on the potential applications of these compounds in materials science and photovoltaic efficiency modeling (Umamahesh Balijapalli et al., 2017).
Ligand-Protein Interactions
Research into the interactions between synthesized compounds and proteins can provide insights into their mechanism of action and potential therapeutic uses. Spectroscopic and quantum mechanical studies, along with ligand-protein interaction analyses, have been conducted to understand these dynamics and assess the compounds' suitability for applications such as dye-sensitized solar cells (DSSCs) and as potential NLO materials (Y. Mary et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c1-12-5-4-8-16(24-12)26-18-25-14(11-29-18)9-17(27)23-10-13-6-2-3-7-15(13)28-19(20,21)22/h2-8,11H,9-10H2,1H3,(H,23,27)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWJQHVWZUUILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


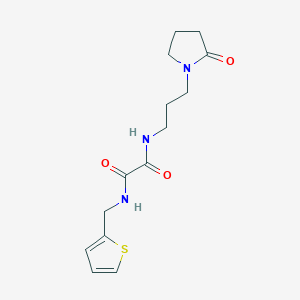
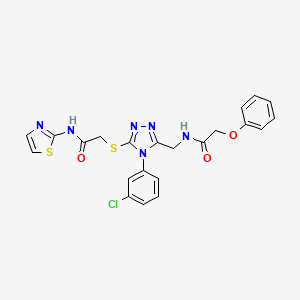
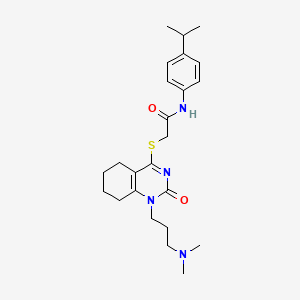
![methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2811819.png)
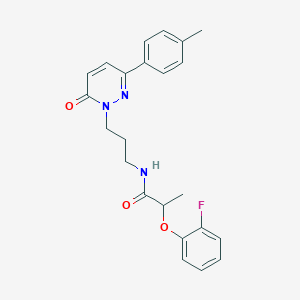
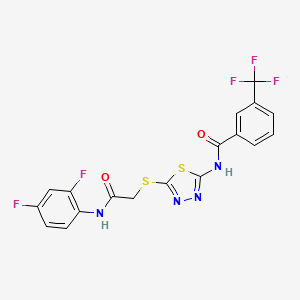
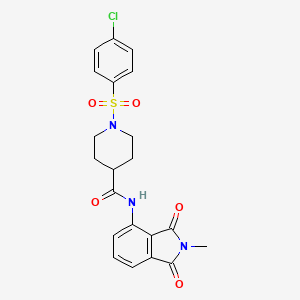
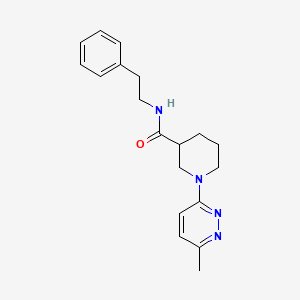
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2811826.png)
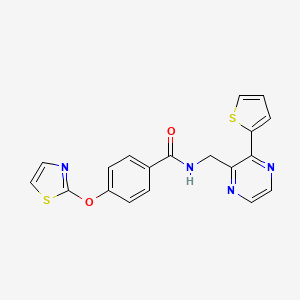

![4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2811829.png)
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811830.png)